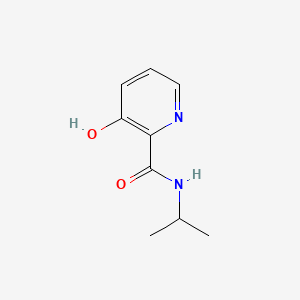
3-Hydroxy-N-isopropylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N-isopropylpyridine-2-carboxamide is a chemical compound with the molecular formula C9H12N2O2. It is known for its unique structure, which includes a pyridine ring substituted with a hydroxy group at the third position and an isopropyl group attached to the nitrogen atom of the carboxamide group at the second position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-isopropylpyridine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2-carboxylic acid.
Hydroxylation: The hydroxylation of pyridine-2-carboxylic acid at the third position is achieved using suitable oxidizing agents under controlled conditions.
Amidation: The hydroxylated intermediate is then subjected to amidation with isopropylamine to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-N-isopropylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives
Applications De Recherche Scientifique
3-Hydroxy-N-isopropylpyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Hydroxy-N-isopropylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the carboxamide moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-N-methylpyridine-2-carboxamide: Similar structure but with a methyl group instead of an isopropyl group.
3-Hydroxy-N-ethylpyridine-2-carboxamide: Similar structure but with an ethyl group instead of an isopropyl group.
3-Hydroxy-N-propylpyridine-2-carboxamide: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
3-Hydroxy-N-isopropylpyridine-2-carboxamide is unique due to the presence of the isopropyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. The specific substitution pattern can influence its solubility, stability, and interaction with biological targets .
Propriétés
Numéro CAS |
52764-13-3 |
|---|---|
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
3-hydroxy-N-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)11-9(13)8-7(12)4-3-5-10-8/h3-6,12H,1-2H3,(H,11,13) |
Clé InChI |
ANBXAMKBEVXLAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C1=C(C=CC=N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)
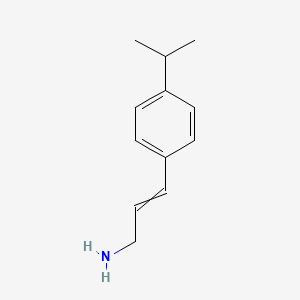
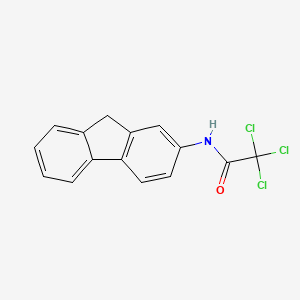
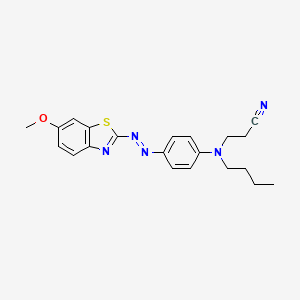

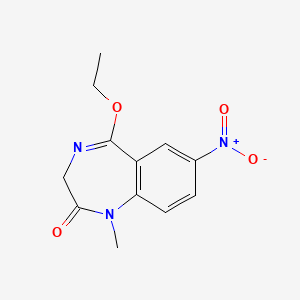

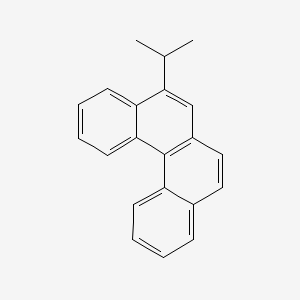
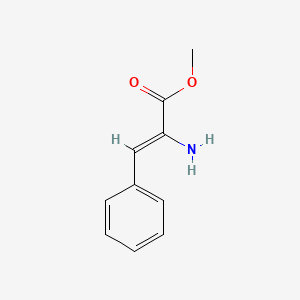

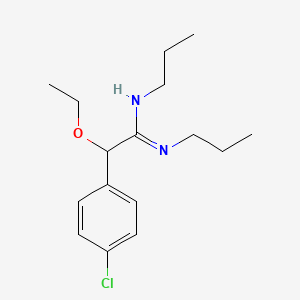
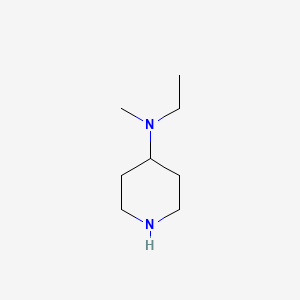
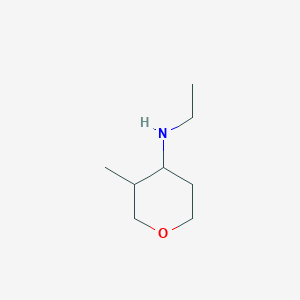
![Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]-](/img/structure/B13948134.png)
